molecular formula C7H12O2 B126455 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine CAS No. 1003-83-4

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Cat. No. B126455
Key on ui cas rn: 1003-83-4
M. Wt: 128.17 g/mol
InChI Key: ATZGUXPLGMKHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341756

Procedure details

To an ice-cold (5°), stirred solution of the dioxepin (II) (12.81 g, 0.1 mole) in aqueous t-butanol (50%; 50 ml) adjusted to pH 6.0 with dilute sulfuric acid, was added t-butyl hypochlorite (11.3 g, 0.105 mole), while the pH was maintained at 6.0. The reaction mixture was allowed to rise to room temperature and stirred for 4 hrs with protection from light. Sodium bisulfite (200 mg) was added to the reaction mixture, followed by 50% aqueous sodium hydroxide to bring the pH to 12. The reaction mixture was heated at 100° for 1 hr and then cooled. The upper t-butanol layer was separated and the aqueous layer was extracted with t-butanol (3×20 ml). The combined organic layers were dried (Na2CO3). Solvent removal, followed by fractional distillation, gave the epoxide product (III) as a colorless oil in ≅80% yield.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:8][CH2:7][CH:6]=[CH:5][CH2:4][O:3]1.S(=O)(=O)(O)[OH:11].ClOC(C)(C)C.S(=O)(O)[O-].[Na+].[OH-].[Na+]>C(O)(C)(C)C>[CH3:1][C:2]1([CH3:9])[O:8][CH2:7][CH:6]2[CH:5]([O:11]2)[CH2:4][O:3]1 |f:3.4,5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.81 g
Type
reactant
Smiles
CC1(OCC=CCO1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
11.3 g
Type
reactant
Smiles
ClOC(C)(C)C
Step Four
Name
Quantity
200 mg
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hrs with protection from light
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while the pH was maintained at 6.0
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 100° for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The upper t-butanol layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with t-butanol (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2CO3)
CUSTOM
Type
CUSTOM
Details
Solvent removal
DISTILLATION
Type
DISTILLATION
Details
followed by fractional distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(OCC2OC2CO1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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